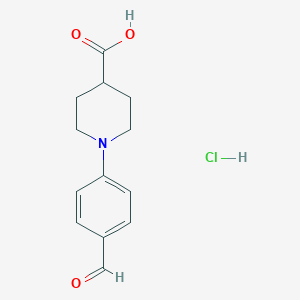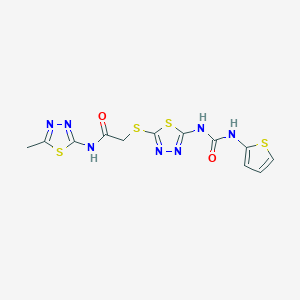
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urease Inhibitors for Medical Applications
Urease inhibitors have been studied for their potential as drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. While acetohydroxamic acid is the only clinically used urease inhibitor, it exhibits severe side effects, highlighting the need for exploring new compounds, including urea derivatives, for safer treatments (Kosikowska & Berlicki, 2011).
Synthesis and Biological Importance of Urea Derivatives
The synthesis and exploration of urea and benzothiazole derivatives, such as 2-(thio)ureabenzothiazoles, have revealed a broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, offering potential therapeutic agents for treating various conditions, including rheumatoid arthritis and systemic lupus erythematosus, as well as serving as fungicides and herbicides (Rosales-Hernández et al., 2022).
Urea Biosensors for Health Monitoring
The development of urea biosensors has advanced the detection and quantification of urea concentration, crucial for diagnosing various diseases related to the malfunctioning of kidneys and other organs. These biosensors utilize enzyme urease as a bioreceptor element and incorporate a variety of materials for enzyme immobilization, showcasing the interdisciplinary application of urea in health technology (Botewad et al., 2021).
Urea in Agriculture: Fertilizer Use and Inhibition
Research on urea as a nitrogen fertilizer has identified various strategies to mitigate the negative effects associated with its use, such as volatilization and phytotoxicity. The addition of urease inhibitors has proven effective in improving the efficiency of urea fertilizers, demonstrating urea's pivotal role in agricultural practices (Bremner, 1995).
Therapeutic Applications of Urea Derivatives
Ureas have been incorporated into drug designs due to their unique hydrogen-binding capabilities, aiding in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The diverse bioactivities of urea derivatives highlight their significance in the development of new pharmacotherapies (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-5-12(6-4-11)24-16(25)23-10-13-15(22-8-7-21-13)14-2-1-9-26-14/h1-9H,10H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIGEJOUKRJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide](/img/structure/B2945118.png)


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)



![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)


![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)
